4-Methylcatecholdimethylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

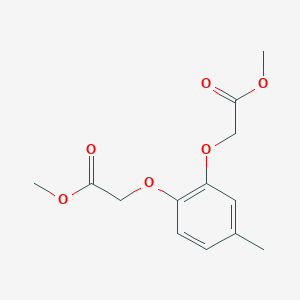

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCGXCFQGBLZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169811 | |

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52589-39-6 | |

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylcatechol Dimethylacetate: A Versatile Chemical Intermediate in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol dimethylacetate, with the chemical formula C₁₃H₁₆O₆, is a significant chemical intermediate, primarily recognized for its crucial role as a precursor in the synthesis of high-value compounds.[1] Its molecular structure, featuring a 4-methylcatechol backbone with two O-linked methyl acetate groups, provides multiple sites for chemical modification, rendering it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its established role in the fragrance industry and an exploration of its potential in other areas of chemical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methylcatechol dimethylacetate is presented in the table below. It is important to note that slight variations in reported values, particularly the melting point, may exist due to different experimental conditions and purity levels.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₆ | [1] |

| Molecular Weight | 268.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 22-24 °C or 39-41 °C | [2] |

| Boiling Point | ~238-240 °C or 354 °C | [2] |

| Density | ~1.19 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) | [2] |

Synthesis of 4-Methylcatechol Dimethylacetate

The primary route for the synthesis of 4-Methylcatechol dimethylacetate is through the Williamson ether synthesis. This reaction involves the O-alkylation of 4-methylcatechol with a haloacetate, typically methyl bromoacetate, in the presence of a base.[1]

Precursor: 4-Methylcatechol

The availability of high-purity 4-methylcatechol is crucial for the efficient synthesis of the target intermediate. 4-Methylcatechol can be synthesized through various methods, including the demethylation of 2-methoxy-4-methylphenol.[1]

Caption: Synthetic pathway to 4-Methylcatechol dimethylacetate.

Optimized Experimental Protocol: KI-Catalyzed Williamson Ether Synthesis

Research has shown that the addition of potassium iodide (KI) as a catalyst significantly enhances the yield of 4-Methylcatechol dimethylacetate. The in-situ generation of methyl iodoacetate, which is more reactive than methyl bromoacetate, accelerates the reaction.

Materials:

-

4-Methylcatechol (C₇H₈O₂)

-

Methyl bromoacetate (C₃H₅BrO₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI)

-

Acetone (solvent)

Optimized Reaction Conditions:

-

Molar Ratio (KI : 4-Methylcatechol): 0.75 : 1

-

Molar Ratio (Methyl bromoacetate : 4-Methylcatechol): 3.5 : 1

-

Molar Ratio (K₂CO₃ : 4-Methylcatechol): 4 : 1

-

Reaction Temperature: 80°C

-

Reaction Time: 6 hours

Procedure:

-

To a stirred solution of 4-methylcatechol in acetone, add anhydrous potassium carbonate and potassium iodide.

-

Heat the mixture to the reaction temperature of 80°C.

-

Add methyl bromoacetate dropwise to the reaction mixture.

-

Maintain the reaction at 80°C for 6 hours, monitoring the progress by a suitable analytical method (e.g., TLC or GC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by a suitable method, such as recrystallization or column chromatography.

Under these optimized conditions, the yield of 4-Methylcatechol dimethylacetate can reach up to 94.7%.

Applications as a Versatile Chemical Intermediate

The primary and most well-documented application of 4-Methylcatechol dimethylacetate is as a key intermediate in the synthesis of the fragrance compound Calone 1951®, also known as Watermelon Ketone.[3]

Synthesis of Calone 1951® (A Benzodioxepinone)

The synthesis of Calone 1951® from 4-Methylcatechol dimethylacetate involves a Dieckmann condensation followed by hydrolysis and decarboxylation.[4]

References

- 1. Synthesis of dopamine and L-DOPA analogs to investigate enzymatic function of L-DOPA dioxygenase - American Chemical Society [acs.digitellinc.com]

- 2. chembk.com [chembk.com]

- 3. 4-Methyl Catechol Dimethyl Acetate | Vihita Drugs & Intermediates [vihitadrugs.com]

- 4. 4-Methylcatechol - Natural Micron Pharm Tech [nmpharmtech.com]

An In-depth Technical Guide to the Aromatic Properties of 4-Methylcatecholdimethylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatecholdimethylacetate, a key intermediate in the synthesis of the iconic fragrance component Calone 1951®, also known as "Watermelon Ketone," is a molecule of significant interest in the fields of fragrance chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic data. While primarily recognized as a precursor, this document also explores the potential biological activities of this compound, drawing inferences from the known properties of its catechol core. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS 52589-39-6) is a catechol derivative that serves as a crucial building block in the fragrance industry.[1] Its molecular structure, featuring a substituted aromatic ring and two dimethylacetate moieties, makes it a versatile precursor for more complex molecules.[2] The primary application of this compound is in the multi-step synthesis of 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, famously known as Calone 1951® or "Watermelon Ketone".[3] This fragrance ingredient is renowned for its unique aqueous, marine, and ozonic notes, which have defined a generation of perfumery.[4][5][6]

While the olfactory properties of the final product, Watermelon Ketone, are well-documented, the intrinsic aromatic characteristics of its precursor, this compound, are not extensively reported in publicly available literature. Its primary role is that of a chemical intermediate, and as such, its own sensory profile has not been a major focus of research.

From a broader scientific perspective, the catechol structural motif present in this compound is associated with a range of biological activities, including antioxidant and neuroprotective effects.[7][8] This guide will, therefore, also touch upon the speculative biological potential of this molecule, providing a foundation for further investigation in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 52589-39-6 | [9] |

| Molecular Formula | C₁₃H₁₆O₆ | [9] |

| Molecular Weight | 268.26 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | Not explicitly cited |

| Solubility | Soluble in most organic solvents | Not explicitly cited |

Spectroscopic Data

Predicted chemical shifts for ¹H and ¹³C NMR are valuable for structural elucidation.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (δ) ppm |

| Aromatic (CH) | 6.6 - 6.8 |

| Methylene (O-CH₂-CO) | ~4.6 |

| Methoxy (O-CH₃) | 3.7 - 3.8 |

| Methyl (Ar-CH₃) | ~2.2 |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~170 |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (C-C/C-H) | 115 - 125 |

| Methylene (O-CH₂) | ~66 |

| Methoxy (O-CH₃) | ~52 |

| Methyl (Ar-CH₃) | ~20 |

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1750 - 1730 |

| C-O (Ester) | 1300 - 1000 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=C (Aromatic) | 1600 - 1475 |

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Data

| Ion | m/z |

| Molecular Ion [M]⁺ | 268 |

| Fragment [M - OCH₃]⁺ | 237 |

| Fragment [M - COOCH₃]⁺ | 209 |

| Fragment [M - CH₂COOCH₃]⁺ | 195 |

Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers. The following protocol is based on optimized conditions reported in the literature.

Synthesis of this compound via KI-Catalyzed Williamson Ether Synthesis

This procedure details the reaction of 4-methylcatechol with methyl bromoacetate in the presence of potassium carbonate as a base and potassium iodide as a catalyst.

Materials:

-

4-Methylcatechol (C₇H₈O₂)

-

Methyl bromoacetate (C₃H₅BrO₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI)

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-methylcatechol, anhydrous potassium carbonate, and potassium iodide in acetone. The optimal molar ratios are reported to be:

-

Methyl bromoacetate to 4-methylcatechol: 3.5 : 1

-

Potassium carbonate to 4-methylcatechol: 4 : 1

-

Potassium iodide to 4-methylcatechol: 0.75 : 1

-

-

Addition of Alkylating Agent: While stirring the mixture, add methyl bromoacetate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours with vigorous stirring.

-

Work-up: a. After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. c. Dissolve the residue in diethyl ether and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Expected Yield: Under these optimized conditions, a yield of up to 95.4% has been reported.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Aromatic Properties and Olfactory Profile

As a chemical intermediate, the primary focus of research on this compound has been its efficient synthesis and subsequent conversion to Calone 1951®. Consequently, there is a notable lack of publicly available data specifically detailing its intrinsic aromatic properties. Sensory panel evaluations, odor threshold determinations, and detailed olfactory descriptions for this compound itself are not well-documented.

The powerful and characteristic "watermelon" and "marine" notes are attributed to the final cyclized product, Calone 1951®.[4][5][6] It is plausible that this compound possesses a more subdued and less distinct aroma profile, which is typical for many precursor molecules in the fragrance industry. Further sensory analysis would be required to definitively characterize its scent.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the presence of the catechol moiety suggests potential for bioactivity. Catechol-containing compounds are known to possess antioxidant and neuroprotective properties.[7][8]

Antioxidant Activity

The catechol structure can act as a radical scavenger, donating hydrogen atoms to neutralize free radicals and thereby mitigating oxidative stress. This activity is attributed to the formation of a stable semiquinone radical. It is hypothesized that this compound could exhibit similar antioxidant properties, which could be evaluated using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays.

Neuroprotective Effects

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. By reducing oxidative damage, catechol-containing compounds may exert neuroprotective effects.[10] The potential mechanism could involve the modulation of cellular signaling pathways related to stress response and cell survival. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which is a primary regulator of cellular antioxidant defenses.

Speculative Signaling Pathway

The following diagram illustrates a speculative signaling pathway for the potential neuroprotective effects of this compound, based on the known actions of other catechol-containing antioxidants.

Caption: Speculative neuroprotective signaling pathway of this compound.

Conclusion

This compound is a scientifically and commercially important molecule, primarily serving as a precursor in the synthesis of the fragrance ingredient Calone 1951®. This guide has provided a detailed overview of its known physicochemical properties, spectroscopic data, and a robust experimental protocol for its synthesis. While its own aromatic profile is not well-characterized, its structural relationship to biologically active catechols suggests a potential for antioxidant and neuroprotective activities that warrants further investigation. The information and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for future studies on this versatile compound.

References

- 1. This compound | 52589-39-6 [chemicalbook.com]

- 2. This compound | 52589-39-6 | Benchchem [benchchem.com]

- 3. 4-Methyl Catechol Dimethyl Acetate | Vihita Drugs & Intermediates [vihitadrugs.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Watermelon Ketone CAS 28940-11-6-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. Buy this compound | 52589-39-6 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C13H16O6 | CID 11471159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylcatechol Dimethylacetate: A Key Precursor in the Synthesis of a Marine Fragrance Icon

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Synthesis, Characterization, and Application of 4-Methylcatechol Dimethylacetate in the Fragrance Industry.

Abstract

4-Methylcatechol dimethylacetate (MCDA) serves as a critical intermediate in the industrial synthesis of the iconic fragrance ingredient, Calone 1951®, known for its distinctive fresh, ozonic, and marine notes. This technical guide provides a comprehensive overview of the synthesis of MCDA via a potassium iodide-catalyzed Williamson ether synthesis, its subsequent conversion to Calone 1951®, and the analytical techniques employed for its characterization. Detailed reaction conditions, quantitative data, and a schematic representation of the synthetic pathway are presented to offer a complete resource for researchers and professionals in the field of fragrance chemistry.

Introduction

The demand for novel and evocative scents has propelled significant advancements in synthetic organic chemistry within the fragrance industry. Calone 1951®, or 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, stands out as a revolutionary molecule that defined the marine fragrance family. The efficient synthesis of this compound is of considerable commercial interest, and 4-methylcatechol dimethylacetate is a pivotal precursor in this process. This document outlines the synthesis and characterization of MCDA, highlighting its role in the multi-step synthesis of Calone 1951®.

Synthesis of 4-Methylcatechol Dimethylacetate

The primary route for the synthesis of 4-methylcatechol dimethylacetate is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the O-alkylation of 4-methylcatechol with methyl bromoacetate. The efficiency of this synthesis is significantly enhanced by the use of potassium iodide (KI) as a catalyst.[3][4][5][6]

Reaction Mechanism

The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction is initiated by the deprotonation of the hydroxyl groups of 4-methylcatechol by a base, typically potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide. The KI catalyst facilitates the reaction by converting the alkylating agent, methyl bromoacetate, into the more reactive methyl iodoacetate in situ. The phenoxide then attacks the electrophilic carbon of the methyl iodoacetate, displacing the iodide leaving group and forming the ether linkages.

Optimized Reaction Conditions

Orthogonal experiments have been conducted to determine the optimal conditions for the KI-catalyzed synthesis of MCDA, achieving a high yield of the final product.[5][6]

| Parameter | Optimized Condition |

| Molar Ratio (KI : 4-Methylcatechol) | 0.75 : 1 |

| Molar Ratio (Methyl Bromoacetate : 4-Methylcatechol) | 3.5 : 1 |

| Molar Ratio (K₂CO₃ : 4-Methylcatechol) | 4 : 1 |

| Reaction Time | 6 hours |

| Reaction Temperature | 80°C |

| Achieved Yield | 94.7% |

Table 1: Optimized reaction conditions for the synthesis of 4-Methylcatechol dimethylacetate.[5]

Experimental Protocol

While a detailed, step-by-step protocol from a peer-reviewed journal is not publicly available, the following is a generalized procedure based on the provided reaction conditions:

-

To a reaction vessel equipped with a condenser, mechanical stirrer, and nitrogen inlet, add 4-methylcatechol and potassium carbonate in the specified molar ratios.

-

Add a suitable solvent (e.g., acetone or acetonitrile) and the potassium iodide catalyst.

-

Heat the mixture to 80°C with stirring.

-

Slowly add methyl bromoacetate to the reaction mixture.

-

Maintain the reaction at 80°C for 6 hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification of the crude 4-methylcatechol dimethylacetate can be achieved by recrystallization or column chromatography to obtain the final product.

Transformation to Calone 1951®

4-Methylcatechol dimethylacetate is the direct precursor to the fragrance molecule Calone 1951®. This transformation is achieved through a three-step sequence involving an intramolecular cyclization, hydrolysis, and subsequent decarboxylation.[3][4][6]

| Step | Reaction Name | Reagents | Intermediate/Product |

| 1 | Intramolecular Cyclization (Dieckmann Condensation) | Strong Base (e.g., NaOEt) | Cyclic β-keto ester |

| 2 | Hydrolysis | Acid (e.g., H₃O⁺) | β-keto acid |

| 3 | Decarboxylation | Heat (Δ) | 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®) |

Table 2: Sequential reactions for the synthesis of Calone 1951® from 4-Methylcatechol dimethylacetate.[7]

The overall yield of Calone 1951® from 4-methylcatechol, following the optimized synthesis of MCDA, is reported to be up to 68%.[3][4][6]

Characterization of 4-Methylcatechol Dimethylacetate

A comprehensive structural elucidation and purity assessment of the synthesized MCDA is crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for identifying the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms in MCDA are summarized below.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Ester Carbonyl (C=O) | ~170 |

| Aromatic C-O | 147 - 149 |

| Aromatic C-C/C-H | 113 - 125 |

| Methylene (-O-CH₂-) | ~66 |

| Methoxy (-OCH₃) | ~52 |

Table 3: Predicted ¹³C NMR chemical shifts for 4-Methylcatechol dimethylacetate.[7]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of MCDA.

| Technique | Expected Result |

| Electrospray Ionization (ESI+) | Protonated molecular ion ([M+H]⁺) at m/z 269.26 |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of the elemental composition: C₁₃H₁₆O₆ |

Table 4: Expected mass spectrometry data for 4-Methylcatechol dimethylacetate.[7]

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O) and ether (C-O) stretches.[7]

Synthetic Pathway Visualization

The following diagram illustrates the overall synthetic workflow from 4-methylcatechol to the final fragrance compound, Calone 1951®, with 4-methylcatechol dimethylacetate as the key intermediate.

Synthesis of Calone 1951® from 4-methylcatechol.

Conclusion

4-Methylcatechol dimethylacetate is a fundamentally important precursor in the fragrance industry, enabling the efficient synthesis of the marine fragrance, Calone 1951®. The optimization of its synthesis through a KI-catalyzed Williamson ether reaction has led to high-yield production, making the overall process more economically viable. The well-defined pathway from MCDA to the final product, coupled with robust analytical characterization methods, provides a solid foundation for the consistent and high-quality production of this unique and influential fragrance ingredient. This guide serves as a valuable technical resource for professionals engaged in the synthesis and development of fragrance compounds.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951® | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylcatecholdimethylacetate | 52589-39-6 | Benchchem [benchchem.com]

Potential of 4-Methylcatecholdimethylacetate in material science research.

An In-depth Technical Guide to the Potential of 4-Methylcatecholdimethylacetate in Material Science

Abstract

This compound (4-MC-DMA) is a catechol derivative with significant, yet largely unexplored, potential in advanced material science. The catechol moiety is renowned for its exceptional adhesive and antioxidant properties, inspired by the adhesive proteins of marine mussels. However, the free hydroxyl groups of catechols can inhibit common polymerization processes. 4-MC-DMA presents a strategic advantage as its catechol hydroxyls are protected by acetate groups, rendering it a promising monomer precursor for synthesizing functional polymers. This guide details the synthesis of 4-MC-DMA, proposes a pathway for its use in creating novel polymers, and summarizes its potential applications in high-performance adhesives, coatings, and stable polymer composites. Quantitative data from analogous catechol-based systems are presented to benchmark its potential performance.

Introduction to this compound (4-MC-DMA)

This compound, with the IUPAC name methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate, is an organic compound derived from 4-methylcatechol.[1] The core of its functionality lies in the 4-methylcatechol structure, a benzene ring with two adjacent hydroxyl groups and a methyl substituent.[2][3] In 4-MC-DMA, these critical hydroxyl groups are protected as acetate esters. This "protected" nature is the key to its potential in polymer science, as unprotected catechols can act as radical scavengers, thereby inhibiting free-radical polymerization.[4]

The acetate groups can be removed through hydrolysis to regenerate the active catechol functionality post-polymerization, enabling the final material to exhibit the powerful adhesive and antioxidant properties inherent to catechols.[5][6] This strategy allows for the creation of advanced polymers with precisely controlled functionality.

Chemical and Physical Properties

A summary of the known properties of 4-MC-DMA is presented below.

| Property | Value | Source |

| CAS Number | 52589-39-6 | [1] |

| Molecular Formula | C₁₃H₁₆O₆ | [1][7] |

| Molecular Weight | 268.26 g/mol | [1][7] |

| IUPAC Name | methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate | [1][7] |

| Melting Point | 39-41 °C | [8] |

| Boiling Point | 354 °C | [8][9] |

| Density | 1.183 g/cm³ | [8][9] |

Synthesis of this compound

The primary and most efficient method for synthesizing 4-MC-DMA is through a Williamson ether synthesis.[1][10] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide.

Reaction Pathway

The synthesis reacts 4-methylcatechol with methyl bromoacetate.[1][10][11] A base, such as potassium carbonate, is used to deprotonate the hydroxyl groups of 4-methylcatechol, forming a more nucleophilic phenoxide. The reaction is often catalyzed by potassium iodide (KI), which can significantly increase the product yield by converting the bromoacetate to the more reactive iodoacetate in situ.[12][13] Verification experiments have shown that with the addition of KI, the yield can be increased from 78.5% to as high as 95.4%.[12][13]

Figure 1: Synthesis workflow for this compound.

Potential in Material Science: A Proposed Pathway

While direct polymerization of 4-MC-DMA has not been documented, its structure is ideally suited for a "protect-polymerize-deprotect" strategy, analogous to methods used for other catechol-containing monomers like 3,4-dimethoxystyrene.[4][14] This approach allows for the creation of high-molecular-weight polymers with pendant catechol groups that impart unique functionalities.

Proposed Workflow for Functional Polymer Synthesis

The proposed pathway involves two key steps after the synthesis of the 4-MC-DMA monomer:

-

Polymerization: 4-MC-DMA, with its protected hydroxyls, can be copolymerized with other vinyl monomers (e.g., styrene, acrylates) to build a polymer backbone with desired mechanical properties.

-

Deprotection: The acetate protecting groups on the polymer are removed via hydrolysis to expose the active catechol moieties. These free catechol groups can then form strong adhesive bonds or act as antioxidants.

Figure 2: Proposed workflow from monomer to functional material.

Application 1: High-Performance Adhesives

Catechol-based polymers are renowned for their exceptional adhesion, particularly in wet environments.[8][15] The dihydroxyl arrangement of the catechol group facilitates strong interfacial interactions through multiple mechanisms:

-

Hydrogen Bonding: Forms strong bidentate hydrogen bonds with substrates, capable of displacing water molecules from surfaces.[1]

-

Metal Coordination: Chelates with metal ions and metal oxide surfaces, forming robust coordinative bonds.[8][11]

-

Covalent Cross-linking: Under oxidative conditions, catechol groups can cross-link, significantly improving the cohesive strength of the adhesive.[1]

By following the proposed workflow, polymers incorporating 4-MC-DMA could be used to create powerful adhesives for medical, marine, and industrial applications.

Application 2: Functional Coatings

The ability of catechols to adhere to a vast range of organic and inorganic surfaces makes them ideal for surface modification.[10] Polydopamine, a polymer of a catecholamine, can form thin, conformal coatings on virtually any material via a simple dip-coating process.[10] A polymer derived from 4-MC-DMA could be applied as a coating to:

-

Act as a Primer: Create an adhesive layer to promote the bonding of a secondary coating (e.g., an antifouling layer or a biocompatible polymer).[10]

-

Provide Corrosion Resistance: Form a passivating layer on metal surfaces.

-

Immobilize Biomolecules: The reactive nature of the catechol group allows for the covalent attachment of enzymes or other proteins.[10]

Application 3: Polymer Stabilization (Antioxidant)

Oxidative degradation is a primary failure mechanism for many polymers. The catechol moiety is a potent antioxidant and free-radical scavenger.[9][16] After deprotection, the catechol groups within a polymer matrix can protect the material from degradation by donating hydrogen atoms to terminate radical chain reactions. This could enhance the longevity and performance of materials exposed to heat, UV radiation, or oxidative environments.

Figure 3: Antioxidant mechanism of a deprotected catechol moiety.

Benchmarking Performance: Data from Analogous Systems

To estimate the potential performance of polymers derived from 4-MC-DMA, quantitative data from similar catechol-functionalized polymers are summarized below. These materials demonstrate the significant impact of incorporating catechol moieties.

Table 1: Adhesive Properties of Catechol-Based Polymers

| Polymer System | Substrate | Adhesion Strength (MPa) | Environment | Source |

| Poly(catechol-styrene) | Aluminum | ~3.0 | Dry | [11] |

| Poly(catechol-styrene) | Aluminum | 1.8 | Seawater | [1] |

| Poly[(3,4-dihydroxymandelic acid)-co-(lactic acid)] | Aluminum | 2.6 | Dry | [1] |

| Chitosan-Catechol Composite | Wood | 1.50 - 3.12 | Dry | [12] |

| Chitosan-Catechol Composite | Pork Skin | 0.09 - 0.13 | Wet | [12] |

| Thioctic Acylamino Catechol (TAC) Copolymer | Glass | >5.0 | Underwater | [8] |

| Catechol-functionalized Polyurethane | Wood | 5.20 | Dry | [10] |

Table 2: Mechanical and Thermal Properties of Catechol-Based Polymers

| Polymer System | Property | Value | Source |

| Catechol-functionalized Poly(diol citrate) | Tensile Strength | 1.16 MPa | [1] |

| Catechol-functionalized Poly(diol citrate) | Young's Modulus | 2.86 MPa | [1] |

| Catechol-functionalized Polyacrylates | Glass Transition (Tg) | 14.0 - 70.4 °C | [1] |

| Polydopamine (PDA) | Endothermic Transition | ~130 °C | [6] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of 4-MC-DMA and proposed protocols for its subsequent use in polymer synthesis.

Protocol 1: Synthesis of this compound

Materials:

-

4-Methylcatechol

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI)

-

Acetone, anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 4-methylcatechol in anhydrous acetone.

-

Add 2.5 equivalents of anhydrous potassium carbonate and 0.1 equivalents of potassium iodide to the solution.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 2.2 equivalents of methyl bromoacetate dropwise to the suspension.

-

Attach the reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the collected solids with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Proposed Deprotection of Acetate Groups (Hydrolysis)

Materials:

-

Polymer containing 4-MC-DMA units

-

Methanol or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) solution

-

Magnetic stirrer, pH meter

Procedure (Base-catalyzed):

-

Dissolve the polymer in a suitable solvent (e.g., THF).

-

Add an aqueous solution of NaOH (e.g., 1 M) in excess relative to the acetate groups.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the hydrolysis by taking aliquots and analyzing via FTIR (disappearance of ester C=O stretch) or ¹H NMR.

-

Once deprotection is complete, neutralize the solution by adding an aqueous HCl solution until the pH is ~7.

-

Precipitate the deprotected polymer by adding the solution to a non-solvent (e.g., cold water or hexane).

-

Collect the polymer by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Protocol 3: Proposed Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Co-monomer (e.g., Styrene, Methyl Methacrylate)

-

Initiator (e.g., AIBN, Benzoyl Peroxide)

-

Solvent (e.g., Toluene, DMF)

-

Reaction vessel with inert gas inlet, condenser

Procedure (Solution Polymerization):

-

In a reaction vessel, dissolve the desired ratio of 4-MC-DMA and the co-monomer in the chosen solvent.

-

Add the radical initiator (typically 0.1-1.0 mol% relative to total monomers).

-

De-gas the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) for 20-30 minutes to remove oxygen, which can inhibit the reaction.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Maintain the temperature and stir for the desired reaction time (e.g., 6-24 hours).

-

Terminate the reaction by cooling to room temperature and exposing to air.

-

Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

Conclusion and Future Outlook

This compound stands out as a highly promising but underutilized building block in material science. Its structure, featuring a protected catechol moiety, provides a strategic solution to the challenges typically associated with polymerizing catechol-containing monomers. The proposed "protect-polymerize-deprotect" workflow opens a viable pathway to novel functional polymers with exceptional adhesive, coating, and antioxidant properties. The performance data from analogous catechol-based systems strongly suggest that materials derived from 4-MC-DMA could achieve high-strength adhesion in challenging environments and significantly enhance material stability. Further research should focus on the direct synthesis and characterization of polymers from this monomer to validate its potential and optimize its performance in targeted applications, from biomedical devices to advanced industrial composites.

References

- 1. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]

- 4. Research Portal [researchworks.creighton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing Adhesion Properties of Commodity Polymers through Thiol-Catechol Connectivities: A Case Study on Polymerizing Polystyrene-Telechelics via Thiol-Quinone Michael-Polyaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile and Additive-Free Synthesis of Chitosan-Catechol Adhesives with Enhanced Adhesive Strength: Performance Evaluation for Wood and Skin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.viu.ca [web.viu.ca]

- 14. pangea.stanford.edu [pangea.stanford.edu]

- 15. New ‘biomimetic’ glue shows high-strength bonding under water - Purdue University News [purdue.edu]

- 16. pubs.acs.org [pubs.acs.org]

The Enigmatic Potential of 4-Methylcatecholdimethylacetate: A Technical Guide to its Putative Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcatecholdimethylacetate, a derivative of 4-methylcatechol, is a compound of interest primarily recognized for its role as a synthetic intermediate in the fragrance industry. However, the structural relationship to 4-methylcatechol, a known bioactive molecule, suggests a potential for this compound to interact with biological systems, likely following enzymatic hydrolysis to its parent compound. This technical guide consolidates the current, albeit limited, understanding of this compound and delves into the well-documented biological activities of 4-methylcatechol to provide a framework for future research and drug discovery efforts. While direct biological data for the title compound is scarce, this document serves as a comprehensive resource on its chemical properties and the potential pharmacological pathways it may influence.

Introduction

This compound is a chemical intermediate, notably in the synthesis of the fragrance Calone 1951®, also known as Watermelon Ketone.[1][2] Its synthesis is well-documented, typically involving the Williamson ether synthesis from 4-methylcatechol and methyl bromoacetate.[2][3][4] While its direct biological effects have not been extensively studied, its chemical structure warrants consideration as a potential prodrug of 4-methylcatechol. The ester linkages in this compound could be susceptible to hydrolysis by esterases present in biological systems, releasing the active 4-methylcatechol.

This guide will therefore focus on the known biological interactions of 4-methylcatechol as a basis for postulating the potential activities of its dimethylacetate derivative. The information presented aims to provide a foundation for researchers to explore the therapeutic possibilities of this compound and other veratrole derivatives in drug discovery.

Chemical Properties and Synthesis

This compound is characterized by a 4-methylcatechol core with two acetate groups attached to the phenolic oxygens.

| Property | Value |

| CAS Number | 52589-39-6 |

| Molecular Formula | C₁₃H₁₆O₆ |

| Molecular Weight | 268.26 g/mol |

| Appearance | White to light brown crystalline solid |

| Melting Point | 39-41 °C |

| Boiling Point | 354 °C |

| Density | 1.183 g/cm³ |

The primary route for its synthesis is the Williamson ether synthesis, a well-established organic reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methylcatechol

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (as catalyst)

-

Solvent (e.g., acetone, acetonitrile)

Procedure:

-

Dissolve 4-methylcatechol in the chosen solvent in a reaction flask.

-

Add potassium carbonate as a base to deprotonate the hydroxyl groups of 4-methylcatechol.

-

Add a catalytic amount of potassium iodide. Research has shown that KI can significantly increase the reaction yield.[4]

-

Add methyl bromoacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Potential Biological Interactions: A Focus on 4-Methylcatechol

The biological relevance of this compound is hypothesized to stem from its in vivo hydrolysis to 4-methylcatechol. The following sections detail the known biological activities of 4-methylcatechol.

Antiplatelet Activity

4-Methylcatechol has been identified as a potent antiplatelet agent, demonstrating significantly higher activity than acetylsalicylic acid (aspirin) in some studies.[1][7] This effect is clinically relevant as it suggests potential applications in the prevention of cardiovascular diseases.

Quantitative Data on Antiplatelet Activity of 4-Methylcatechol

| Parameter | Inducer | Concentration of 4-MC | Effect | Reference |

| Platelet Aggregation | Arachidonic Acid | 10 µM | Clinically relevant inhibition | [1] |

| Platelet Aggregation | Collagen | 10 µM | Clinically relevant inhibition | [1] |

| Potency vs. Aspirin | - | - | ~10x more active | [7] |

Mechanism of Action:

The antiplatelet effect of 4-methylcatechol is multifaceted. Mechanistic studies have shown that it can interfere with multiple pathways involved in platelet aggregation, including:

-

Inhibition of cyclooxygenase-thromboxane synthase coupling.[1][8]

-

Blockade of receptors for von Willebrand factor and platelet-activating factor.[1][8]

-

Modulation of protein kinase C activity and intracellular calcium elevation.[1][7][8]

The following diagram illustrates the proposed signaling pathway for the antiplatelet action of 4-methylcatechol.

Neurotrophic Factor Induction

4-Methylcatechol has been identified as an inducer of nerve growth factor (NGF) synthesis.[9][10] This property suggests its potential in the treatment of neurodegenerative diseases and nerve injury.

Pro-oxidant and Apoptotic Activity in Tumor Cells

In vitro studies have shown that 4-methylcatechol can induce apoptosis in murine tumor cells.[11] This cytotoxic effect is believed to be mediated by its extracellular pro-oxidant action, leading to the generation of hydrogen peroxide.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay of 4-Methylcatechol

Cell Line:

-

Murine melanoma cells (or other suitable tumor cell line)

Reagents:

-

4-Methylcatechol

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

-

Catalase

-

Reduced glutathione (GSH)

Procedure:

-

Seed the tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 4-methylcatechol in the cell culture medium.

-

In separate experiments, pre-incubate cells with catalase or GSH before adding 4-methylcatechol to assess the role of oxidative stress.

-

Remove the old medium from the wells and add the medium containing different concentrations of 4-methylcatechol (with or without catalase/GSH).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

The logical workflow for investigating the in vitro cytotoxicity is depicted below.

Future Directions and Conclusion

The available evidence strongly suggests that the biological activities of 4-methylcatechol are significant and warrant further investigation. Consequently, this compound emerges as a compelling candidate for prodrug development. Future research should focus on:

-

In vitro and in vivo hydrolysis studies: To confirm the conversion of this compound to 4-methylcatechol and determine the rate and extent of this conversion in biological matrices.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Direct biological activity screening: To investigate if this compound possesses any intrinsic biological activity independent of its hydrolysis to 4-methylcatechol.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate other derivatives of 4-methylcatechol to optimize potency and pharmacokinetic properties.

References

- 1. The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 52589-39-6 | Benchchem [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound | 52589-39-6 [chemicalbook.com]

- 6. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-methyl catechol, 452-86-8 [thegoodscentscompany.com]

- 10. selleckchem.com [selleckchem.com]

- 11. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 4-Methylcatechol Dimethylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Methylcatechol dimethylacetate, an important intermediate in the synthesis of fragrance compounds such as Calone 1951®. The synthesis is achieved via a Williamson ether synthesis, a robust and versatile method for forming ethers.[1] This protocol highlights a potassium iodide (KI) catalyzed reaction between 4-methylcatechol and methyl bromoacetate.

Reaction Principle

The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction where an alkoxide ion acts as the nucleophile, attacking an alkyl halide to form an ether.[2][3] In this specific application, the phenolic hydroxyl groups of 4-methylcatechol are deprotonated by a base, typically potassium carbonate, to form a dianion. This dianion then undergoes a double SN2 reaction with methyl bromoacetate. The addition of potassium iodide as a catalyst significantly enhances the reaction rate and yield by in-situ generation of methyl iodoacetate, which is a more reactive alkylating agent than methyl bromoacetate.[4]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yield for the KI-catalyzed Williamson ether synthesis of 4-Methylcatechol dimethylacetate.[1][4]

| Parameter | Value | Molar Ratio (relative to 4-Methylcatechol) |

| 4-Methylcatechol (C₇H₈O₂) | 1 equivalent | 1 |

| Methyl Bromoacetate (C₃H₅BrO₂) | 3.5 equivalents | 3.5 |

| Potassium Carbonate (K₂CO₃) | 4 equivalents | 4 |

| Potassium Iodide (KI) | 0.75 equivalents | 0.75 |

| Reaction Temperature | 80°C | N/A |

| Reaction Time | 6 hours | N/A |

| Yield | 94.7% | N/A |

Experimental Protocol

This protocol is based on the optimized conditions reported for the synthesis of 4-Methylcatechol dimethylacetate.[4]

Materials:

-

4-Methylcatechol

-

Methyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Potassium iodide

-

Acetone (or other suitable aprotic polar solvent like DMF or acetonitrile)[3][5]

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylcatechol (1 equivalent), potassium carbonate (4 equivalents), and potassium iodide (0.75 equivalents).

-

Solvent Addition: Add a suitable volume of a dry aprotic polar solvent, such as acetone, to the flask. The volume should be sufficient to ensure effective stirring of the reaction mixture.

-

Reagent Addition: While stirring, add methyl bromoacetate (3.5 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature under reflux with vigorous stirring for 6 hours.

-

Work-up:

-

After 6 hours, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of 4-Methylcatechol dimethylacetate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. 4-Methylcatecholdimethylacetate | 52589-39-6 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]

- 7. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]

Application of Potassium Iodide as a Catalyst in the Synthesis of 4-Methylcatechol Dimethylacetate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of potassium iodide (KI) as a catalyst in the synthesis of 4-methylcatechol dimethylacetate. This synthesis is a critical step in the production of various compounds, including the fragrant molecule Calone 1951®. The use of potassium iodide has been demonstrated to significantly enhance reaction efficiency and yield.

Introduction

The synthesis of 4-methylcatechol dimethylacetate is achieved through a Williamson ether synthesis, reacting 4-methylcatechol with methyl bromoacetate.[1][2] The addition of potassium iodide as a catalyst has been shown to dramatically increase the yield of this reaction.[2][3][4][5] The catalytic activity of potassium iodide stems from the in-situ generation of methyl iodoacetate, a more reactive alkylating agent than methyl bromoacetate, which accelerates the rate of the Williamson ether synthesis.[2][3][4][5]

Data Presentation

The following table summarizes the quantitative data from studies investigating the effect of potassium iodide on the synthesis of 4-methylcatechol dimethylacetate.

| Catalyst | Reactant Molar Ratios (KI:C₇H₈O₂:C₃H₅BrO₂) | Base (K₂CO₃:C₇H₈O₂) | Reaction Time (h) | Reaction Temperature (°C) | Yield of 4-Methylcatechol Dimethylacetate (%) | Reference |

| None | - | Not specified | Not specified | Not specified | 78.5 | [2][3][5] |

| KI | 0.75:1:3.5 | 4:1 | 6 | 80 | 94.7 - 95.4 | [2][3][4][5] |

Experimental Protocols

This section details the optimized experimental protocol for the potassium iodide-catalyzed synthesis of 4-methylcatechol dimethylacetate.

Materials:

-

4-Methylcatechol (C₇H₈O₂)

-

Methyl bromoacetate (C₃H₅BrO₂)

-

Potassium iodide (KI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (or other suitable solvent)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-methylcatechol, anhydrous potassium carbonate, and potassium iodide in the molar ratio of 1:4:0.75, respectively.

-

Add a suitable solvent, such as acetone.

-

To this stirred suspension, add methyl bromoacetate (3.5 molar equivalents relative to 4-methylcatechol).

-

Heat the reaction mixture to 80°C and maintain it under reflux with vigorous stirring for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure 4-methylcatechol dimethylacetate.

Reaction Pathway and Catalytic Cycle

The following diagrams illustrate the overall reaction and the catalytic role of potassium iodide.

Caption: Overall reaction for the synthesis of 4-Methylcatechol Dimethylacetate.

Caption: Catalytic cycle showing the role of Potassium Iodide.

References

- 1. 4-Methylcatecholdimethylacetate | 52589-39-6 | Benchchem [benchchem.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951® | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 4-Methylcatecholdimethylacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylcatecholdimethylacetate is a chemical intermediate used in the synthesis of various compounds, including fragrances. Its proper characterization is crucial to ensure purity, confirm its chemical structure, and guarantee its suitability for downstream applications. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.

Synthesis of this compound via Williamson Ether Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-methylcatechol with methyl bromoacetate.[1][2]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylcatechol in a suitable solvent such as acetone or acetonitrile.

-

Addition of Base: Add potassium carbonate (K₂CO₃) to the solution. The base deprotonates the hydroxyl groups of 4-methylcatechol to form the more nucleophilic phenoxide ions.[2]

-

Addition of Alkylating Agent: Slowly add methyl bromoacetate to the reaction mixture.

-

Catalyst (Optional but Recommended): Add a catalytic amount of potassium iodide (KI). The iodide ion is a better leaving group than bromide, and its in-situ exchange with methyl bromoacetate to form methyl iodoacetate can significantly increase the reaction rate and yield.[3][4]

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain it under reflux for 6 hours with continuous stirring. These conditions have been shown to produce a high yield of the desired product.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with the solvent.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

Diagram of Analytical Workflow:

Caption: General workflow for the analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase method is typically employed.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water.

-

Start with 50% ACN / 50% Water.

-

Linearly increase to 95% ACN / 5% Water over 15 minutes.

-

Hold at 95% ACN for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 270 nm.

-

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Quantitative Data Summary:

| Parameter | Value |

| Expected Retention Time | Dependent on the specific HPLC system and conditions, but should be a single major peak. |

| Purity Specification | Typically >98% (by peak area). |

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is used for the qualitative and quantitative analysis of this compound, providing information on its purity and confirming its molecular weight and fragmentation pattern. For catechol derivatives, derivatization may be necessary to improve chromatographic performance.[5][6]

Experimental Protocol:

-

Sample Preparation (with Derivatization):

-

Evaporate a known amount of the sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 60°C for 15 minutes to form the trimethylsilyl derivative.[5]

-

Dilute the derivatized sample with a suitable solvent like hexane.

-

-

Instrumentation: A standard GC-MS system.

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

-

Data Analysis: Identify the compound based on its retention time and the mass spectrum of the corresponding peak. The mass spectrum should be compared with a reference library or analyzed for its characteristic fragmentation pattern.

Quantitative Data Summary (Expected for the underivatized molecule):

| Ion | m/z (Expected) | Description |

| [M]⁺ | 268.1 | Molecular Ion |

| [M+H]⁺ (for ESI) | 269.1 | Protonated Molecular Ion |

| [C₁₀H₉O₄]⁺ | 193.1 | Loss of a carboxymethyl methyl ester group |

| [C₈H₇O₂]⁺ | 135.1 | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Transfer the solution to a clean NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Analysis: Process the FID with an exponential window function and Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Quantitative Data Summary (in CDCl₃):

| ¹H NMR | ||

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity & Integration |

| Aromatic Protons (Ar-H) | 6.6 - 6.9 | m, 3H |

| Methylene Protons (-O-CH₂-) | ~4.6 | s, 4H |

| Methoxy Protons (-OCH₃) | 3.7 - 3.8 | s, 6H |

| Methyl Protons (Ar-CH₃) | ~2.3 | s, 3H |

| ¹³C NMR | ||

| Carbon Type | Predicted Chemical Shift (δ) ppm | |

| Carbonyl (C=O) | ~169 | |

| Aromatic C-O | ~147 | |

| Aromatic C-C | 120 - 135 | |

| Methylene (-O-CH₂-) | ~66 | |

| Methoxy (-OCH₃) | ~52 | |

| Methyl (Ar-CH₃) | ~21 | |

| s = singlet, m = multiplet. Predicted values are based on standard chemical shift ranges. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound, confirming the presence of ester and aromatic moieties.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Quantitative Data Summary:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| C-H (aromatic) | 3100 - 3000 | Stretch |

| C-H (aliphatic) | 3000 - 2850 | Stretch |

| C=O (ester) | ~1740 | Strong stretch |

| C=C (aromatic) | 1600 - 1450 | Stretch |

| C-O (ester) | 1300 - 1000 | Stretch |

| C-O (aromatic ether) | ~1260 | Stretch |

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound | 52589-39-6 | Benchchem [benchchem.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. researchgate.net [researchgate.net]

- 5. ijern.com [ijern.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

Purity Assessment of 4-Methylcatechol Dimethylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the purity assessment of 4-Methylcatechol dimethylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the experimental protocol, data analysis, and interpretation necessary for the qualitative and quantitative evaluation of 4-Methylcatechol dimethylacetate and its potential impurities.

Introduction

4-Methylcatechol dimethylacetate (C₁₃H₁₆O₆, MW: 268.26 g/mol ) is a chemical intermediate utilized in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] The purity of this compound is critical for the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for determining the purity of volatile and semi-volatile compounds like 4-Methylcatechol dimethylacetate.[2]

This application note outlines a detailed GC-MS method for the purity assessment of 4-Methylcatechol dimethylacetate. The protocol covers sample preparation, instrument parameters, and data analysis.

Experimental Protocol

Materials and Reagents

-

4-Methylcatechol dimethylacetate sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

Internal Standard (optional, e.g., a stable compound with a different retention time)

-

Autosampler vials with septa

Sample Preparation

-

Accurately weigh approximately 10 mg of the 4-Methylcatechol dimethylacetate sample.

-

Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane) in a volumetric flask to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 100 µg/mL for GC-MS analysis.

-

If using an internal standard, add it to the final sample solution at a known concentration.

-

Transfer the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Rate | 2 scans/sec |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

Data Analysis and Interpretation

Peak Identification

The primary peak in the total ion chromatogram (TIC) should correspond to 4-Methylcatechol dimethylacetate. The identity of this peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The expected molecular ion peak ([M]⁺) for 4-Methylcatechol dimethylacetate is at m/z 268.

Purity Calculation

The purity of the 4-Methylcatechol dimethylacetate sample is determined by the area percent method from the total ion chromatogram. The percentage purity is calculated as follows:

Impurity Identification

Any additional peaks in the chromatogram represent impurities. The mass spectra of these impurity peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify them. Potential impurities may arise from the starting materials or by-products of the synthesis, which often involves the reaction of 4-methylcatechol with a haloacetate.[2]

Quantitative Data Summary

The following table presents a hypothetical purity analysis of three different batches of 4-Methylcatechol dimethylacetate.

Table 2: Purity Assessment of 4-Methylcatechol Dimethylacetate Batches

| Batch ID | Retention Time (min) | Peak Area | Purity (%) |

| Batch A | 15.2 | 985,000 | 98.5 |

| Batch B | 15.2 | 992,000 | 99.2 |

| Batch C | 15.2 | 978,000 | 97.8 |

Visualizations

Experimental Workflow```dot

Caption: Logical flow of purity assessment from GC-MS data.

References

Application Note: Functional Group Identification in 4-Methylcatechol Dimethylacetate using FTIR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals

AN-FTIR-012

Abstract

This application note provides a detailed protocol for the identification of principal functional groups in 4-Methylcatechol dimethylacetate using Fourier Transform Infrared (FTIR) spectroscopy. FTIR is a rapid, non-destructive analytical technique ideal for characterizing molecular structures.[1][2] By identifying the characteristic vibrational frequencies of its functional groups, this method serves as a crucial tool for structural confirmation and quality control in research and drug development.

Introduction

4-Methylcatechol dimethylacetate is a derivative of catechol, featuring two acetate ester groups and a methyl group attached to the aromatic ring. The structural confirmation of such molecules is fundamental in chemical synthesis and pharmaceutical development. Infrared spectroscopy is a powerful technique for this purpose, as it probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint that allows for the identification of its functional groups.[1][2]

This document outlines the experimental procedure for analyzing 4-Methylcatechol dimethylacetate and presents the expected characteristic absorption bands for its key functional groups, including the aromatic ring, ester carbonyl groups, ether linkages, and alkyl groups.

Molecular Structure

The functional groups expected to be identified in 4-Methylcatechol dimethylacetate are:

-

Aromatic Ring (1,2,4-trisubstituted benzene)

-

Ester Groups (-O-C=O)-CH₃)

-

Aromatic Ether Linkages (Ar-O-C)

-

Methyl Group (-CH₃)

Figure 1: Chemical structure of 4-Methylcatechol dimethylacetate.

Experimental Protocol

This section details the methodology for acquiring an FTIR spectrum of 4-Methylcatechol dimethylacetate.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Sample Preparation:

-

4-Methylcatechol dimethylacetate sample (solid)

-

Potassium bromide (KBr), spectroscopy grade, oven-dried to remove moisture.

-

Agate mortar and pestle.

-

Pellet press.

-

-

Software: Data acquisition and processing software (e.g., OMNIC, Spectrum).

3.2. Sample Preparation (KBr Pellet Method)

-

Grind approximately 1-2 mg of the 4-Methylcatechol dimethylacetate sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Gently mix the sample and KBr, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-